molecular formula C39H12 B8223964 hexadecacyclo[21.15.1.02,10.03,22.04,9.05,20.06,18.07,15.08,13.011,37.012,35.014,33.016,31.017,29.019,27.021,25]nonatriaconta-1(38),2,4,6,8(13),9,11(37),12(35),14,16(31),17,19,21,23,25,27,29,33-octadecaene

hexadecacyclo[21.15.1.02,10.03,22.04,9.05,20.06,18.07,15.08,13.011,37.012,35.014,33.016,31.017,29.019,27.021,25]nonatriaconta-1(38),2,4,6,8(13),9,11(37),12(35),14,16(31),17,19,21,23,25,27,29,33-octadecaene

Cat. No.: B8223964
M. Wt: 480.5 g/mol
InChI Key: QRVNGLIQZGFOOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fullerene C70 is a molecule consisting of 70 carbon atoms arranged in a cage-like structure resembling a rugby ball. It is one of the many forms of fullerenes, which are allotropes of carbon. Fullerene C70 is known for its unique chemical and physical properties, making it a subject of extensive research in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fullerene C70 can be synthesized using several methods, including arc discharge, laser ablation, and pyrolysis of aromatic hydrocarbons. In the arc discharge method, carbon soot is produced from two high-purity graphite electrodes by igniting an arc discharge between them in an inert atmosphere, such as helium gas . The soot is then collected and fullerenes are extracted using a multistep procedure.

Industrial Production Methods

Industrial production of Fullerene C70 often involves the combustion of hydrocarbons in a controlled environment. For example, ethylene and benzene can be combusted in a flat flame burner to produce fullerenes . This method is attractive for its scalability and ability to control the yield of C70 by adjusting flame conditions.

Chemical Reactions Analysis

Types of Reactions

Fullerene C70 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include electron-rich species that react with the 6–6 double bonds of fullerenes. Conditions often involve the use of solvents like toluene and specific temperatures to facilitate the reactions .

Major Products

The major products formed from these reactions are fullerene derivatives, which can include open-cage fullerenes, heterofullerenes, and various multi-addition products .

Scientific Research Applications

Fullerene C70 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Fullerene C70 involves its ability to interact with reactive oxygen species (ROS). The surface of the fullerene reacts with ROS, leading to catalytic cleavage and neutralization of these species . This property makes it useful in applications requiring antioxidant activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fullerene C70 is unique due to its ellipsoidal shape, which provides different electronic properties compared to the spherical C60. This shape allows for higher electron affinity and the potential to form anions or free radicals more efficiently .

Properties

IUPAC Name

hexadecacyclo[21.15.1.02,10.03,22.04,9.05,20.06,18.07,15.08,13.011,37.012,35.014,33.016,31.017,29.019,27.021,25]nonatriaconta-1(38),2,4,6,8(13),9,11(37),12(35),14,16(31),17,19,21,23,25,27,29,33-octadecaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H12/c1-10-4-16-6-12-2-14-8-18-9-15-3-13-7-17-5-11(1)20-19(10)28-25(16)30-21(12)23(14)32-27(18)33-24(15)22(13)31-26(17)29(20)35-34(28)36(30)38(32)39(33)37(31)35/h1-2,4,6-7,9H,3,5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVNGLIQZGFOOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC3=C4C5=C(C3)C=C6CC7=C8C9=C3C%10=C%11C%12=C(C1=CC%12=CC%10=CC9=C7)C1=C2C4=C2C1=C%11C3=C1C8=C6C5=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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